BrilliantBlueFCF

Descripción

Historical Scientific Context and Evolution of Research Focus on Brilliant Blue FCF

The scientific journey of Brilliant Blue FCF began in the early 20th century with the advent of synthetic dyes derived from coal tar. wikipedia.org As a synthetic organic compound, its initial research focus was narrow, primarily centered on its properties as a color additive for industrial applications. A pivotal moment in its history was its certification for food use under the United States Federal Food, Drug, and Cosmetic Act of 1938, which catalyzed toxicological studies to establish its suitability for consumption. ontosight.ai

The mid-20th century saw a general increase in scrutiny of synthetic food colorants, prompting more rigorous evaluations. In 1969, after extensive review, the U.S. Food and Drug Administration (FDA) permanently listed Brilliant Blue FCF for use in food and ingested drugs, cementing its place in the market. wikipedia.org Early research was predominantly characterized by observational toxicology, assessing broad outcomes in animal models. Over the decades, the research focus has evolved significantly. The initial descriptive studies have given way to more mechanistic investigations, seeking to understand the specific biochemical and cellular interactions of the compound. This shift reflects broader trends in toxicology and pharmacology, moving from whole-organism effects to molecular-level understanding.

Current Landscape of Scholarly Inquiry on Brilliant Blue FCF

Contemporary research on Brilliant Blue FCF is multifaceted, extending far beyond its role as a food colorant. Several key areas of investigation define the current scholarly landscape:

Biomedical and Pharmacological Applications: A significant and burgeoning area of research is the exploration of Brilliant Blue FCF's effects on purinergic signaling. researchgate.netnih.gov Studies have identified it as a selective inhibitor of the pannexin-1 (Panx1) channel and an antagonist of P2X7 receptors. nih.gov This has opened avenues for investigating its potential therapeutic applications, including in the mitigation of inflammation following spinal cord injury, prevention of intimal hyperplasia after vein grafts, and potential neuroprotective effects in conditions like ischemic stroke. wikipedia.orgmdpi.comencyclopedia.pub Research also examines its influence on hemostasis, with in vitro studies showing it can modulate blood platelet adhesion and coagulation times. mdpi.comnih.gov

Environmental Science and Hydrology: Brilliant Blue FCF is extensively used as a dye tracer in soil and water studies. encyclopedia.pubnih.govcornell.edu Its high visibility, low toxicity, and anionic nature make it a valuable tool for visualizing water flow paths, studying solute transport in the vadose zone, and understanding preferential flow in different soil types. nih.govcornell.eduscribd.comresearchgate.netresearchgate.nethep.com.cn Current research in this area focuses on refining its application by studying its sorption and desorption characteristics in various soils, the influence of environmental factors like pH and ionic strength on its mobility, and its long-term stability. researchgate.netresearchgate.netresearchgate.net

Analytical Chemistry: The development of precise and sensitive methods for the detection and quantification of Brilliant Blue FCF in various matrices, such as food, cosmetics, and environmental water samples, remains an active area of research. medilam.ac.irrsc.orgresearchgate.net This includes the application of advanced analytical techniques to ensure compliance with regulatory limits and to monitor its environmental presence.

Genotoxicity and Cellular Interactions: There is ongoing inquiry into the interaction of Brilliant Blue FCF with cellular components, including DNA. Some studies have investigated its potential to cause DNA damage under specific conditions, using techniques that measure changes in the optical density of DNA solutions upon exposure to the dye. ripublication.com

Methodological Approaches in Brilliant Blue FCF Research

The diverse research questions surrounding Brilliant Blue FCF necessitate a wide array of methodological approaches. These scientific techniques are crucial for elucidating its chemical, biological, and environmental behavior.

| Research Area | Methodological Approaches | Research Focus |

| Analytical Chemistry | Spectrophotometry, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC/MS), Voltammetry | Detection and quantification in food, cosmetic, and environmental samples. medilam.ac.irresearchgate.netelectrochemsci.orgsielc.comeuropa.eunih.gov |

| Biomedical Research | In vivo animal models (e.g., rats), in vitro cell culture assays, Western blotting, turbidimetry, electrophysiology | Studying effects on purinergic receptors, neuronal cells, platelet aggregation, and vascular tissue. mdpi.commdpi.comresearchgate.net |

| Environmental Science | Field tracer experiments, soil column studies, batch sorption experiments | Visualizing water flow paths, quantifying solute transport, and assessing dye mobility and sorption in soils. cornell.eduresearchgate.netresearchgate.net |

| Toxicology | Genotoxicity assays, DNA interaction studies (e.g., colorimetry) | Evaluating potential for DNA damage and other cellular-level toxic effects. ripublication.com |

| Microbiology | Fluorescent microscopy, microbial culture techniques | Use as a non-toxic fluorescent stain for fungi and bacteria. nih.gov |

These methods, often used in combination, provide a comprehensive toolkit for researchers to investigate the compound from multiple perspectives, from its concentration in a soft drink to its interaction with a specific cellular receptor.

Interdisciplinary Research Paradigms Involving Brilliant Blue FCF

The study of Brilliant Blue FCF is increasingly characterized by its interdisciplinary nature, bridging gaps between traditionally distinct scientific fields.

Pharmacology and Food Science: The discovery of its bioactivity as a purinergic receptor antagonist creates a direct link between its role as a food additive and potential pharmacological effects. researchgate.netnih.gov This intersection prompts questions about how dietary consumption might influence physiological processes mediated by these receptors.

Environmental Science and Toxicology: Its deliberate use as a tracer in hydrological studies is informed by toxicological data that deem it environmentally acceptable for such applications. nih.govscribd.com This paradigm involves balancing the need for an effective tracer with the imperative to minimize ecological impact.

Neuroscience and Cell Biology: Research into the neuroprotective effects of Brilliant Blue FCF in models of ischemic stroke brings together neuroscience, cell biology, and pharmacology. mdpi.comresearchgate.net These studies explore its potential to cross the blood-brain barrier and modulate cellular pathways involved in neuronal death. mdpi.com

Forensic Science and Medicine: An emerging area of interdisciplinary interest is in forensic toxicology. Ingested Brilliant Blue FCF has been identified as a potential cause of unusual blue-green discoloration of internal organs observed during autopsies, which can provide forensic clues regarding substances consumed prior to death. psypost.org

Microbiology and Biotechnology: The application of Brilliant Blue FCF as a non-toxic fluorescent stain for bacteria and fungi demonstrates its utility in microbiology and biotechnology, offering an alternative to more hazardous traditional stains. nih.gov

This convergence of disciplines highlights the compound's complexity and underscores the value of collaborative research in fully understanding its properties and applications.

Propiedades

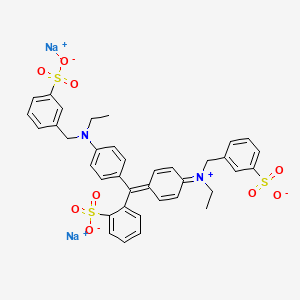

Fórmula molecular |

C37H34N2Na2O9S3 |

|---|---|

Peso molecular |

792.9 g/mol |

Nombre IUPAC |

disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate |

InChI |

InChI=1S/C37H36N2O9S3.2Na/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);;/q;2*+1/p-2 |

Clave InChI |

SGHZXLIDFTYFHQ-UHFFFAOYSA-L |

SMILES canónico |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5S(=O)(=O)[O-].[Na+].[Na+] |

Origen del producto |

United States |

Synthetic Strategies and Chemical Modifications of Brilliant Blue Fcf

Conventional Synthetic Pathways and Mechanistic Considerations

The traditional synthesis of Brilliant Blue FCF is a well-established multi-step process rooted in classic organic chemistry reactions. This pathway is designed to construct the complex triarylmethane structure responsible for the dye's intense blue color.

Condensation and Oxidation Mechanisms in Brilliant Blue FCF Synthesis

The primary industrial production of Brilliant Blue FCF involves a two-stage process: a condensation reaction followed by an oxidation step. wikipedia.orgrainbowdyetech.co

The synthesis begins with the acid-catalyzed condensation of two equivalents of an aniline (B41778) derivative with one equivalent of a benzaldehyde (B42025) derivative. Specifically, the reactants are 2-formylbenzenesulfonic acid and N-ethyl-N-(3-sulfobenzyl)aniline (which may include its 2- and 4-isomers). fao.org This reaction is a typical electrophilic aromatic substitution. The aldehyde carbonyl is protonated, making the carbonyl carbon highly electrophilic. This electrophile is then attacked by the electron-rich para-position of the aniline derivative's benzene (B151609) ring. This process occurs twice, linking two aniline molecules to the central carbon atom derived from the benzaldehyde. The resulting intermediate is a colorless, non-conjugated molecule known as a leuco base. fao.org

The second critical stage is the oxidation of this leuco base. This transformation is necessary to create the extended conjugated system that allows the molecule to absorb light in the visible spectrum, thereby producing its characteristic color. encyclopedia.pub The leuco base is treated with an oxidizing agent, such as manganese dioxide or a chromium compound, which removes a hydride ion (H⁻) from the central carbon atom. fao.org This removal results in the formation of a stable carbocation, which is delocalized across the three aromatic rings, forming the triarylmethane chromophore. The final product is then purified and isolated, typically as the disodium (B8443419) salt. fao.org

Table 1: Key Reactants and Products in Conventional Brilliant Blue FCF Synthesis

| Role | Compound Name | Chemical Formula |

|---|---|---|

| Aldehyde Reactant | 2-Formylbenzenesulfonic acid | C₇H₆O₄S |

| Aniline Reactant | N-ethyl-N-(3-sulfobenzyl)aniline | C₁₅H₁₇NO₃S |

| Intermediate | Leuco Base | C₃₇H₃₆N₂O₉S₃ |

| Final Product | Brilliant Blue FCF (disodium salt) | C₃₇H₃₄N₂Na₂O₉S₃ |

Structural Variations and Derivative Synthesis for Research Applications

Modifications to the core structure of Brilliant Blue FCF can be made to alter its properties for specific applications, including the creation of related dyes or labeled compounds for scientific investigation.

Structural analogues of Brilliant Blue FCF are commercially produced. For instance, C.I. Acid Green 3 and C.I. Acid Green 9 are closely related triarylmethane dyes. wikipedia.orgencyclopedia.pub In these derivatives, the 2-sulfonic acid group on the benzaldehyde-derived ring is substituted with a hydrogen atom (for Acid Green 3) or a chlorine atom (for Acid Green 9), respectively. wikipedia.orgencyclopedia.pub These seemingly minor changes significantly alter the electronic structure of the chromophore, shifting the maximum absorption wavelength and changing the perceived color from blue to green.

For research purposes, isotopic labeling is a crucial method for creating derivatives used in metabolic and distribution studies. A significant example is the synthesis of ¹⁴C-labelled Brilliant Blue FCF. nih.gov This radiolabeled version allows researchers to trace the compound's path through biological systems, providing valuable data on its absorption, metabolism, and excretion. nih.gov Additionally, the final dye can be prepared as various salts, including the common disodium salt, as well as diammonium, calcium, and potassium salts, or converted into an aluminium lake, which alters its solubility and applications. wikipedia.orgencyclopedia.pub

Table 2: Examples of Brilliant Blue FCF Structural Variations

| Derivative Name | Structural Modification | Resulting Change |

|---|---|---|

| C.I. Acid Green 3 | Replacement of the 2-sulfonic acid group with Hydrogen (H) | Color shifts from blue to green |

| C.I. Acid Green 9 | Replacement of the 2-sulfonic acid group with Chlorine (Cl) | Color shifts from blue to green |

| ¹⁴C-Brilliant Blue FCF | Incorporation of a Carbon-14 isotope | Allows for radiolabeling and metabolic tracking |

| Brilliant Blue FCF Aluminium Lake | Conversion to an aluminium lake | Reduced solubility in water |

Advanced Synthesis Methodologies for Brilliant Blue FCF

While the conventional synthesis is effective, modern chemical research seeks more efficient, sustainable, and novel methods for producing complex molecules.

Green Chemistry Approaches in Brilliant Blue FCF Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. In the context of dye synthesis, this often involves exploring alternative catalysts, safer solvents (such as water), and renewable starting materials. However, based on available scientific literature, dedicated research into specific green chemistry pathways for the de novo synthesis of Brilliant Blue FCF is not widely reported. The conventional method, which may use heavy metal oxidizing agents like chromium, presents opportunities for greener alternatives, such as biocatalytic oxidation, but published studies detailing such approaches for this specific dye are limited.

Nanomaterial-Assisted Synthesis for Modified Brilliant Blue FCF Derivatives

Nanomaterials, particularly as catalysts, have revolutionized many areas of chemical synthesis by offering high surface area and unique reactivity. In theory, nanocatalysts could enhance the efficiency of the condensation or oxidation steps in Brilliant Blue FCF production. Despite this potential, there is a notable lack of published research on the use of nanomaterials to directly assist in the synthesis of Brilliant Blue FCF or its derivatives. The scientific literature more frequently describes the use of nanomaterials, such as graphene oxide or metallic nanoparticles, in the degradation or removal of the dye from wastewater, rather than in its production. nih.gov

Post-Synthetic Chemical Transformations for Functionalization Studies of Brilliant Blue FCF

Post-synthetic modification involves taking a fully formed molecule and performing further chemical reactions to add new functional groups or alter existing ones. This strategy is widely used in materials science and medicinal chemistry to create derivatives with tailored properties for specific research applications, such as biological sensing or targeted delivery.

For Brilliant Blue FCF, its inherent chemical structure, which includes sulfonic acid groups and aromatic rings, offers potential sites for such functionalization. For example, the sulfonate groups could be converted into sulfonyl chlorides to react with amines, or the aromatic rings could undergo further substitution reactions. However, a review of current research indicates that post-synthetic functionalization of Brilliant Blue FCF for advanced research applications is not a prominent area of study. Most research utilizes the dye in its existing form for applications like biological staining or as a water tracer, leveraging its inherent properties rather than creating new functionalities through subsequent chemical transformations. wikipedia.orgencyclopedia.pub Studies on its chemical transformation are primarily focused on its degradation pathways under oxidative or other conditions. researchgate.net

Advanced Analytical Methodologies for Brilliant Blue Fcf Detection and Characterization

Spectroscopic Techniques for Brilliant Blue FCF Analysis

Spectroscopic methods are fundamental in the analysis of Brilliant Blue FCF, offering robust tools for both quantitative measurements and detailed structural investigations.

UV-Visible spectrophotometry is a primary technique for the quantification of Brilliant Blue FCF in solutions. researchgate.netthermofisher.com This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. researchgate.netthermofisher.com Brilliant Blue FCF exhibits a strong absorbance in the visible spectrum, with its wavelength of maximum absorbance (λmax) typically occurring at approximately 630 nm in aqueous solutions. electrochemsci.orgresearchgate.netatamanchemicals.com This distinct peak allows for its straightforward quantification in various samples, including beverages and pharmaceutical products. researchgate.netresearchgate.net

The spectral behavior of Brilliant Blue FCF can be influenced by the chemical environment. In aqueous solutions, it displays three primary absorption peaks at around 309 nm, 405 nm, and 628 nm. acs.org The peak at 628 nm is the most intense and is used for quantification. acs.org Studies have shown that in the presence of different counter anions (like SO₄²⁻, F⁻, Cl⁻, Br⁻, I⁻), the UV-Vis spectra can be used to monitor the electrochemical degradation of the dye. electrochemsci.orgresearchgate.net For instance, in a solution containing sulfate (B86663) anions, the UV-Vis spectrum shows absorption maxima at 255 nm, 308 nm, 409 nm, and 630 nm. electrochemsci.orgresearchgate.net The degradation of the dye under electrolysis can be followed by observing the decrease in the intensity of these absorption maxima over time. electrochemsci.orgresearchgate.net Furthermore, the photodegradation of Brilliant Blue FCF in the presence of a TiO₂ photocatalyst also leads to a decrease in the solution's absorbance maxima and a noticeable blue-shift upon UV exposure. nih.gov

A method combining solid-phase extraction with UV-Vis spectrometry has been developed for the simultaneous determination of Brilliant Blue FCF and Sunset Yellow, with a detection limit for Brilliant Blue FCF of 0.13 ng/mL. researchgate.net Second-derivative visible absorption spectroscopy has also been employed to simultaneously determine five triarylmethane colorants, including Brilliant Blue FCF, in syrup samples. nih.gov

| Solvent/Condition | Reported λmax (nm) | Reference |

|---|---|---|

| Aqueous Solution | ~630 | electrochemsci.orgresearchgate.netatamanchemicals.com |

| 0.04 M Ammonium (B1175870) Acetate (B1210297) | 629 | fao.org |

| Aqueous Solution | 628 | acs.org |

| Aqueous Solution with Sulfate Anion | 630 (also peaks at 255, 308, 409) | electrochemsci.orgresearchgate.net |

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the structural elucidation of organic compounds, including Brilliant Blue FCF and its related subsidiary colors. slideshare.netazooptics.comweebly.com These methods provide detailed information about the molecule's functional groups and the connectivity of its atoms. slideshare.netazooptics.com

Researchers have used MS and NMR analyses to identify subsidiary colors present in commercial Brilliant Blue FCF batches. researchgate.net One such study led to the elucidation of a magenta subsidiary color as the disodium (B8443419) salt of 2-[[4-[N-ethyl-N-(3-sulphophenylmethyl)amino]phenyl][4-oxo- 2,5-cyclohexadienylidene]methyl]benzenesulphonic acid. researchgate.net Another investigation focused on a violet subsidiary color found in a rejected sample of Brilliant Blue FCF Aluminum Lake. researchgate.net Through NMR and MS analysis, its structure was identified as 2-[[4-[N-ethyl-N-(3- sulfophenylmethyl)amino]phenyl][4-hydroxyphenyl]methylio]benzenesulfonic acid. researchgate.net

Further spectroscopic analyses have identified other major subsidiary colors in Brilliant Blue FCF products, including:

The disodium salt of 2-[[4-[N- ethyl-N-(3-sulfophenylmethyl)amino]phenyl][4-[N-ethyl-N-(4- sulfophenylmethyl)amino]phenyl]methylio]benzenesulfonic acid. researchgate.net

The disodium salt of 2-[[4-[N-ethyl-N-(2-sulfophenylmethyl)amino]phenyl][4-[N-ethyl-N-(3- sulfophenylmethyl)amino]phenyl]methylio]benzenesulfonic acid. researchgate.net

The sodium salt of 2-[[4-(N-ethylamino)phenyl][4-[N-ethyl-N-(3- sulfophenylmethyl)amino]phenyl]methylio]benzenesulfonic acid. researchgate.net

The infrared spectra of isolated subsidiary colors have also been compared to standards to confirm their identities. researchgate.net

Mass spectrometry (MS), often coupled with liquid chromatography (LC/MS), is an indispensable tool for identifying the degradation products and potential metabolites of Brilliant Blue FCF. nih.govresearchgate.netresearchgate.net This technique allows for the precise mass determination of molecules, facilitating the identification of compounds formed during processes like photocatalysis. nih.govresearchgate.net

The photodegradation mechanism of Brilliant Blue FCF in the presence of a TiO₂ photocatalyst has been investigated using both LC/MS for aqueous solutions and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-MS) for the solid state. nih.govresearchgate.net These studies revealed that upon UV radiation exposure, the Brilliant Blue FCF parent molecule degrades through two main oxidative pathways. nih.govresearchgate.net The primary pathway involves the sequential loss of N-ethyl and N-methylbenzene sulfonate (MBSA) groups. nih.gov Another identified pathway is an aryl-oxidative elimination. nih.gov

LC/MS analysis of the degradation products in an aqueous solution identified several key photoproducts. nih.gov No transformation products were found during an in-vitro study exposing a simplified human microbiota model to the dye, suggesting it is not metabolized by those specific bacteria. nih.gov

| Designation | Proposed Structure/Loss | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| [M1 + NH₄]⁺ | Brilliant Blue FCF (parent ion) | 766.194 | 766.194 | nih.gov |

| [M2 + H]⁺ | -MBSA | 579.163 | 579.162 | nih.gov |

| [M3 + H]⁺ | -MBSA, -Et | 551.131 | 551.131 | nih.gov |

| [M4 + H]⁺ | -2MBSA | 409.158 | 409.158 | nih.gov |

| [M5 + H]⁺ | -2MBSA, -Et | 381.127 | 381.127 | nih.gov |

| [M8 + H]⁺ | 3-((ethylamino)methyl)benzenesulfonic acid | 216.069 | 216.069 | nih.gov |

| [M13 + H]⁺ | Hydroxylated decomposition product | 595.157 | 595.157 | nih.gov |

Electrochemical Sensing Platforms for Brilliant Blue FCF

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection and quantification of Brilliant Blue FCF. mdpi.com These techniques are based on the electroactive nature of the dye, allowing for the development of various sensing platforms. mdpi.com

Voltammetric techniques, such as differential pulse voltammetry (DPV) and cathodic stripping voltammetry, are widely used for the quantification of Brilliant Blue FCF. mdpi.comresearchgate.net These methods involve applying a varying potential to an electrode and measuring the resulting current, which is proportional to the analyte's concentration.

A voltammetric sensor using a glassy carbon electrode (GCE) modified with MnO₂ nanorods has been developed for the simultaneous quantification of Brilliant Blue FCF and Tartrazine. mdpi.comnih.gov Using DPV, this sensor achieved a detection limit of 41 nM for Brilliant Blue FCF and demonstrated two linear quantification ranges: 0.25–2.5 µM and 2.5–15 µM. mdpi.comnih.gov Another sensor, based on a multi-walled carbon nanotube (MWCNT)-modified GCE, exhibited a detection limit of 52 μg L⁻¹ for Brilliant Blue FCF. scilit.com

Cathodic stripping voltammetry has also been successfully applied to determine Brilliant Blue FCF. researchgate.net In an acetate buffer at pH 4.5, the voltammogram shows a well-defined reduction peak at -0.76 V. researchgate.net This method provided a linear calibration graph from 8 to 80 µg/L. researchgate.net The development of novel sensors using mixed metal oxide nanoparticles, such as cerium dioxide and iron(III) oxide, has also been reported for the determination of Brilliant Blue FCF, with the highest oxidation peak currents observed at pH 5.0. mdpi.comsciforum.net

Cyclic voltammetry (CV) is a key electrochemical technique used to study the redox behavior of Brilliant Blue FCF. electrochemsci.orgresearchgate.net By cycling the potential of an electrode and observing the current response, CV provides information on oxidation and reduction potentials, reaction reversibility, and the effects of electrode materials. nih.gov

The electrochemical behavior of Brilliant Blue FCF has been investigated on platinum electrodes and various modified electrodes. electrochemsci.orgresearchgate.netnih.gov On a glassy carbon electrode modified with MnO₂ nanorods, Brilliant Blue FCF shows an irreversible oxidation process, confirmed by the absence of a cathodic peak on the reverse scan. nih.gov The oxidation potential shifts anodically (to more positive values) as the scan rate increases. nih.gov On this modified electrode in a pH 7.0 phosphate (B84403) buffer, the oxidation peak appears at approximately 0.99 V (at 100 mV/s). mdpi.comnih.gov This represents an anodic shift of 80 mV compared to a bare GCE, which is attributed to the structural properties of the dye. mdpi.comnih.gov The modification of electrodes with materials like multi-walled carbon nanotubes has been shown to enhance the electrochemical response and catalytic effect on the redox peaks of Brilliant Blue FCF. psu.edu

| Electrode System | Peak Potential (V) vs. Ref. | pH | Scan Rate (mV/s) | Key Finding | Reference |

|---|---|---|---|---|---|

| MnO₂ nanorods/GCE | 0.99 (Oxidation) | 7.0 | 100 | Irreversible oxidation; 80 mV anodic shift vs. bare GCE. | mdpi.comnih.gov |

| MnO₂ nanorods/GCE (with Tartrazine) | 0.97 (Oxidation) | 7.0 | 20 | Well-resolved peak for simultaneous detection. | mdpi.comnih.gov |

| Platinum | -1.5 to 2.0 (Range) | N/A | 100 | Studied electrochemical degradation with different anions. | electrochemsci.orgresearchgate.net |

| Hanging Mercury Drop Electrode | -0.76 (Reduction) | 4.5 | N/A | Well-defined reduction peak for quantification. | researchgate.net |

| Polymerized Brilliant Blue/CPE | -0.5 to 1.5 (Range) | Alkaline (0.1 M NaOH) | 100 | Successful electropolymerization on carbon paste electrode. | mdpi.com |

Voltammetric Approaches for Brilliant Blue FCF Quantification and Redox Behavior

Differential Pulse Stripping Voltammetry for Sensitive Detection of Brilliant Blue FCF

Differential Pulse Stripping Voltammetry (DPSV) is a highly sensitive electrochemical technique used for the determination of trace amounts of analytes like Brilliant Blue FCF. tandfonline.com The method typically involves a two-step process: a preconcentration or "stripping" step, where the target analyte is accumulated onto the working electrode surface at a fixed potential, followed by a potential sweep using a differential pulse waveform to "strip" the analyte back into the solution, generating a current peak proportional to its concentration.

This technique has been successfully applied to the analysis of Brilliant Blue FCF in various samples. For instance, a method using a glassy carbon electrode modified with a composite of multi-walled carbon nanotubes (MWCNT), graphite (B72142) oxide (GO), and a room temperature ionic liquid (MWCNT/GO-RTIL) employed DPSV for detection. tandfonline.com This sensor exhibited two linear ranges for Brilliant Blue FCF and achieved a detection limit of 3.01 μg kg⁻¹. tandfonline.com

A related technique, differential pulse cathodic stripping voltammetry, has also been utilized. In one study, this method was used to analyze Brilliant Blue FCF in the presence of other dyes like Quinoline Yellow and Erythrosine. researchgate.net Using an acetate buffer at pH 4.5 and an accumulation potential of 0 V, a well-defined reduction peak for Brilliant Blue FCF was observed at -0.76 V, with a linear calibration graph obtained from 8 to 80 μg/L. researchgate.net The choice of stripping voltammetry technique (anodic or cathodic) depends on the specific electrochemical behavior of the analyte and the electrode system being used. mdpi.comresearchgate.net

Table of Compounds

Extraction and Preconcentration Techniques for Brilliant Blue FCF Analysis

Liquid-Liquid Microextraction Techniques for Brilliant Blue FCF

Liquid-liquid microextraction (LLME) has emerged as a significant sample preparation methodology, aligning with the principles of green analytical chemistry by miniaturizing the extraction process, thus reducing solvent consumption and waste generation. These techniques enhance the enrichment and separation of analytes from complex matrices prior to instrumental analysis. For Brilliant Blue FCF, various LLME approaches have been developed, primarily focusing on the use of novel solvents like ionic liquids (ILs) and deep eutectic solvents (DESs) to achieve high extraction efficiency and sensitivity.

Ionic Liquid-Based Microextractions

Ionic liquids (ILs) are salts with low melting points that possess favorable properties for extraction, such as low vapor pressure, high thermal stability, and tunable solvency.

One approach is the ionic liquid independent disperse liquid-liquid micro-extraction (IL-IDLLME) . A study developed a method using 1-decyl-3-methylimidazolium (B1227720) tetrafluoroborate (B81430) ([C₁₀MIM][BF₄]) as the extraction solvent for Brilliant Blue FCF in food and cosmetic samples without the need for a dispersive solvent, heat, or ultrasonication. rsc.orgresearchsolutions.com The extraction efficiency was optimized by examining several parameters, including the volume of the ionic liquid, pH, salt concentration, temperature, and incubation time. rsc.org Under optimal conditions, this method demonstrated a limit of detection (LOD) of 0.34 μg L⁻¹ and a linear range of 1.5–150 μg L⁻¹. rsc.org The relative standard deviation (R.S.D.) was found to be 0.43% and 0.82% for concentrations of 5 and 140 μg L⁻¹, respectively, indicating good precision. rsc.org

Another variation is the ultrasound-assisted temperature-controlled ionic liquid dispersive liquid-liquid microextraction (USA-TC-IL-DLLME) . This technique was developed for the preconcentration of Brilliant Blue FCF from food products using a synthesized novel ionic liquid. nih.gov The study compared USA-TC-IL-DLLME with a standard ultrasonic-assisted IL-DLLME method and found the former to be superior. nih.gov Key parameters such as the volume of the ionic liquid, pH, temperature, and sonication time were optimized. The USA-TC-IL-DLLME method yielded a limit of detection of 4.55 µg L⁻¹, an enrichment factor of 58, and a relative standard deviation of 1.15%. nih.gov

An in-situ effervescent assisted microextraction method has also been established using an acidic ionic liquid, 1-butyl-3-methylimidazole hydrogen sulfate ([C₄MIM][HSO₄]). fxcsxb.com In this process, the acidic IL reacts with sodium bicarbonate to produce carbon dioxide, which acts as a dispersing agent. Simultaneously, an in-situ reaction with ammonium hexafluorophosphate (B91526) (NH₄PF₆) forms the hydrophobic ionic liquid 1-butyl-3-methylimidazole hexafluorophosphate ([C₄MIM][PF₆]), which serves as the extraction phase. fxcsxb.com Optimal conditions were determined to be 400 mg of the acidic ionic liquid, 0.4 g of sodium bicarbonate, and 1.5 g of salt. fxcsxb.com The method achieved limits of detection between 0.002 and 0.005 μg/mL, with recoveries ranging from 92.2% to 107%. fxcsxb.com

Deep Eutectic Solvent-Based Microextractions

Deep eutectic solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are considered green solvents due to their biodegradability and low toxicity.

A deep eutectic solvent-based dispersive liquid-liquid microextraction (DB-DLLME) method was developed for Brilliant Blue FCF analysis in various food items. cumhuriyet.edu.trresearchgate.net This technique employed a DES composed of tetrabutylammonium (B224687) bromide (TBAB) and phenol (B47542) (Ph) as the extraction solvent. cumhuriyet.edu.trcumhuriyet.edu.tr The procedure was optimized for DES volume, pH, extraction time, and the amount of dispersive agent to maximize extraction efficiency. cumhuriyet.edu.trresearchgate.net The method was validated at a pH of 3, achieving a limit of detection (LOD) of 0.86 µg/L, a limit of quantification (LOQ) of 2.88 µg/L, and a relative standard deviation (RSD) between 0.4% and 1.3%. cumhuriyet.edu.trresearchgate.netcumhuriyet.edu.tr

Further advancing green chemistry principles, a green effervescence assisted dispersive liquid–liquid microextraction based on a hydrophobic deep eutectic solvent (EADLLME-DES) was utilized for the determination of Brilliant Blue FCF. rsc.org In this method, a mixture of a hydrophobic DES and acetic acid is injected into the sample, which has been fortified with bicarbonate. The resulting acid-base reaction produces carbon dioxide bubbles that disperse the DES, facilitating the extraction of the dye. rsc.org This approach yielded a limit of detection of 0.0020 μg mL⁻¹ for Brilliant Blue FCF, with a linear calibration curve in the range of 0.003–2.5 μg mL⁻¹. rsc.org

Interactive Data Table: Comparison of Liquid-Liquid Microextraction Methods for Brilliant Blue FCF

| Method | Extraction Solvent | Key Optimized Parameters | Limit of Detection (LOD) | Linear Range | Relative Standard Deviation (RSD) | Source |

| IL-IDLLME | [C₁₀MIM][BF₄] | IL Volume, pH, KCl Conc., Temp., Incubation Time | 0.34 µg L⁻¹ | 1.5–150 µg L⁻¹ | 0.43% - 0.82% | rsc.orgresearchsolutions.com |

| USA-TC-IL-DLLME | Synthesized IL-2 | IL Volume, pH, Temp., Sonication Time, Salt Effect | 4.55 µg L⁻¹ | 15-80 µg L⁻¹ | 1.15% | nih.gov |

| In-situ EAM-IL | [C₄MIM][HSO₄] + NH₄PF₆ | 400 mg IL, 0.4 g NaHCO₃, 1.5 g Salt | 0.002-0.005 µg/mL | 0.005-5 µg/mL | 2.2% - 8.7% | fxcsxb.com |

| DB-DLLME | TBAB:Phenol | DES Volume, pH 3, Extraction Time | 0.86 µg L⁻¹ | Not Specified | 0.4% - 1.3% | cumhuriyet.edu.trresearchgate.netcumhuriyet.edu.tr |

| EADLLME-DES | Hydrophobic DES | DES Volume, Acetic Acid, Bicarbonate Conc. | 0.0020 µg mL⁻¹ | 0.003–2.5 µg mL⁻¹ | Not Specified | rsc.org |

Environmental Behavior and Degradation Pathways of Brilliant Blue Fcf

Environmental Fate and Persistence Studies

Brilliant Blue FCF is a synthetic dye characterized by its high polarity and water solubility, which contributes to its stability under typical environmental conditions. mdpi.com While it is reported to degrade slowly in the environment and does not bioaccumulate in plants or animals, its persistence and potential for forming degradation by-products are subjects of ongoing research. mdpi.comresearchgate.net Studies indicate that the molecule is largely resistant to short-term biodegradation by activated sludge microorganisms. mdpi.com In simplified human gut microbiota models, the dye is not metabolized, and approximately 96% is excreted in fecal matter, indicating a high level of exposure for gut microbiota to the unchanged compound. nih.gov

The photodegradation of Brilliant Blue FCF involves the breakdown of the dye molecule upon exposure to light, a process that can be significantly enhanced by the presence of photocatalysts. researchgate.netnih.gov In aqueous solutions, exposure to UV light causes a decrease in the solution's absorbance maxima, indicating the breakdown of the chromophore responsible for its color. nih.gov The degradation process involves complex oxidative pathways that lead to the formation of various smaller molecules. researchgate.netresearchgate.net

Photocatalysts play a crucial role in accelerating the degradation of Brilliant Blue FCF by generating highly reactive radicals upon light irradiation. electrochemsci.orgresearchgate.net

Titanium Dioxide (TiO₂): Titanium dioxide is a widely used photocatalyst due to its chemical stability, non-toxic nature, and cost-effectiveness. researchgate.net When irradiated with UV light, TiO₂ generates electron-hole pairs, leading to the formation of reactive oxygen species (ROS) that attack the dye molecule. electrochemsci.orgmdpi.com The degradation efficiency is influenced by factors such as pH; the electrostatic attachment of the negatively charged Brilliant Blue FCF molecule to the TiO₂ surface is more favorable in neutral and acidic conditions. mdpi.com The pH of the zero-point charge (pHpzc) for TiO₂ supported on cellulose (B213188) paper has been identified as 6.9, with neutral pH being most suitable for degradation. mdpi.com Modifying TiO₂ with other materials, such as copper oxide (CuO) or tungsten, can enhance its photocatalytic activity. electrochemsci.orgrsc.org For example, CuO-TiO₂ nanocomposites have shown complete degradation of a 100 mg/L solution of the dye within 50 minutes under visible light and 60 minutes under UV irradiation. electrochemsci.org

Silver Phosphate (B84403) (Ag₃PO₄): Silver phosphate-based materials are effective photocatalysts under visible light. researchgate.net Unlike TiO₂, which can be inefficient under certain visible light wavelengths (e.g., 450 nm), silver phosphate can achieve complete abatement of some dyes. researchgate.net The degradation mechanism involves electron transfer to the photogenerated holes in the valence band of the silver photocatalyst. researchgate.net Combining Ag₃PO₄ with materials like carbon nanofibers can further enhance photocatalytic efficiency by improving charge carrier separation. mdpi.com

Table 1: Efficiency of Different Photocatalysts in Brilliant Blue FCF Degradation

| Photocatalyst | Light Source | Concentration | Time | Degradation Efficiency | Reference |

| CuO-TiO₂-8 | Visible Light | 100 mg/L | 50 min | 100% | electrochemsci.org |

| CuO-TiO₂-8 | UV Light | 100 mg/L | 60 min | 100% | electrochemsci.org |

| Ag₃PO₄ | Visible Light (450 nm) | Not specified | Not specified | Incomplete | researchgate.net |

The photocatalytic degradation of Brilliant Blue FCF results in a series of smaller intermediate compounds. nih.gov Using techniques like liquid chromatography/mass spectrometry (LC/MS), researchers have identified two primary oxidative decomposition pathways when using a TiO₂ photocatalyst. nih.gov

The first and most significant pathway involves the sequential loss of N-ethyl and N-methylbenzene sulfonate (MBSA) groups from the parent molecule. researchgate.netnih.gov This process leads to the formation of several key degradation products. nih.gov A second identified pathway is an aryl-oxidative elimination, which is supported by the detection of products like 3-((ethylamino)methyl)benzenesulfonic acid. nih.gov

Table 2: Major Photodegradation Products of Brilliant Blue FCF Identified by LC/MS

| Product ID | Description | Calculated m/z | Found m/z | Reference |

| M2 | Loss of one MBSA group | 579.163 | 579.162 | nih.gov |

| M3 | Loss of one MBSA and one Ethyl group | 551.131 | 551.131 | nih.gov |

| M4 | Loss of two MBSA groups | 409.158 | 409.158 | nih.gov |

| M5 | Loss of two MBSA and one Ethyl group | 381.127 | 381.127 | nih.gov |

| M8 | 3-((ethylamino)methyl)benzenesulfonic acid | 216.069 | 216.069 | nih.gov |

| M13 | Hydroxylated decomposition product | 595.157 | 595.157 | nih.gov |

Electrochemical degradation is an alternative method for breaking down Brilliant Blue FCF in aqueous solutions. electrochemsci.org This process utilizes an electric current to drive oxidation and reduction reactions that mineralize the dye. electrochemsci.org Studies using cyclic voltammetry on a platinum electrode have shown that the efficiency of electrochemical degradation is influenced by the type of counter-anions present in the solution. electrochemsci.orgresearchgate.net

The rate of degradation under constant current electrolysis has been observed to follow the order: I⁻ < SO₄²⁻ < F⁻ < Cl⁻ < Br⁻, with bromide ions facilitating the most effective degradation. electrochemsci.orgresearchgate.net The degradation process generally follows first-order kinetics. electrochemsci.org

Ozonation and other Advanced Oxidation Processes (AOPs) are highly effective methods for the decolorization and degradation of Brilliant Blue FCF. incdecoind.roresearchgate.net These techniques are based on the in-situ generation of highly reactive species, primarily hydroxyl radicals (•OH), which can oxidize a wide range of organic compounds. nih.govmdpi.com

Ozonation: The direct application of ozone (O₃) gas to aqueous solutions of Brilliant Blue FCF leads to rapid and efficient color removal. incdecoind.romdpi.com Studies have demonstrated color removal rates of 96-99% for various dye concentrations. incdecoind.roresearchgate.net The efficiency of ozonation is pH-dependent; at an acidic pH of 4.0, discoloration is enhanced even at higher dye concentrations and with shorter contact times. incdecoind.roupb.ro However, ozonation often results in partial oxidation, leading to the formation of by-products that may be more toxic than the parent compound. incdecoind.romdpi.comincdecoind.ro

Other AOPs:

UV/H₂O₂: This process combines UV irradiation with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. It is an effective treatment method that offers advantages such as simplicity and no sludge production. lew.ro

Photo-Fenton (Fe²⁺/H₂O₂/UV): This AOP has shown superior performance compared to photolysis (UV only) or UV/H₂O₂ systems. lew.robohrium.com The presence of ferrous ions (Fe²⁺) catalyzes the decomposition of H₂O₂ to produce a higher yield of reactive oxygen species, leading to faster and more complete degradation. lew.robohrium.com

Persulfate (S₂O₈²⁻) Activation: Persulfate ions can be activated by heat, UV light, or transition metals to generate sulfate (B86663) radicals (SO₄•⁻), another powerful oxidizing agent for dye degradation. nih.govacs.org

Table 3: Comparison of Photochemical Treatments for Brilliant Blue FCF Degradation

| Treatment Method | Conditions | Degradation after 20 mins | Kinetic Model | Reference |

| Photolysis (UV only) | [BB]₀ = 1.0×10⁻⁵ M | ~10% | Apparent first-order | lew.ro |

| UV/H₂O₂ | [BB]₀ = 1.0×10⁻⁵ M, [H₂O₂]₀ = 1.0×10⁻⁴ M | ~70% | Apparent first-order | lew.ro |

| Photo-Fenton | [BB]₀ = 1.0×10⁻⁵ M, [H₂O₂]₀ = 4.0×10⁻⁴ M, [Fe²⁺]₀= 1×10⁻³M | >90% (in < 5 mins) | Apparent first-order | lew.ro |

The biotic degradation of Brilliant Blue FCF appears to be limited due to its chemical structure and stability. mdpi.com The compound is generally resistant to breakdown by microorganisms typically found in wastewater treatment systems. mdpi.com

Studies investigating its removal by activated sludge have shown that the dye molecules are highly resistant to short-term biodegradation. mdpi.com Research involving cyanobacteria has also been conducted to assess their potential for biodegradation. mdpi.com In a simulated human gut environment, Brilliant Blue FCF was not found to be metabolized or broken down by the microbial community. nih.gov Instead, its presence led to significant and persistent structural changes in the microbiota, including a decrease in beneficial species like Bifidobacterium longum and Clostridium butyricum. nih.gov This suggests that the primary interaction of the dye with microbial systems may be one of disruption rather than degradation. nih.gov

Photodegradation Mechanisms of Brilliant Blue FCF in Aqueous and Solid Matrices

Sorption and Transport Phenomena of Brilliant Blue FCF in Porous Media

The movement of Brilliant Blue FCF through porous environmental media, such as soil, is governed by complex interactions between the dye molecule and the solid phase. newschool.eduresearchgate.net Understanding these sorption (adsorption and desorption) and transport phenomena is critical for accurately interpreting its behavior, both as a potential environmental contaminant and as a widely used hydrological tracer. newschool.edu The ionic nature of Brilliant Blue FCF, combined with its organic structure, leads to multifaceted interactions that are influenced by the characteristics of the porous media and the surrounding environmental conditions. newschool.eduresearchgate.net

Adsorption Characteristics of Brilliant Blue FCF on Environmental Sorbents (e.g., soils, biochars, chitosan)

The adsorption of Brilliant Blue FCF onto environmental surfaces is a key process controlling its mobility. Research has focused on various natural and modified sorbents to understand its binding mechanisms.

Soils: The adsorption of Brilliant Blue FCF in soils is significantly influenced by the soil's physical and chemical properties. Studies have consistently shown that the sorption process can be described by the Langmuir isotherm model, which suggests that adsorption occurs at specific sites on the soil particles and that the soil has a finite capacity for adsorption. newschool.eduresearchgate.netscribd.comaminer.org

Research has identified strong correlations between the maximum adsorption capacity (Qmax) and specific soil components. A strong positive correlation exists between Qmax and the clay content of the soil, while a negative correlation is observed with the organic carbon (OC) content. scribd.comaminer.org This indicates that clay minerals are primary adsorption sites for the dye. In contrast, iron and aluminum (hydr)oxides appear to have no significant influence on its adsorption. aminer.org The maximum adsorption capacity in one study of 20 soil samples ranged from 0.22 to 8.57 mg/g. scribd.com

Table 1: Soil Properties and Langmuir Adsorption Capacities for Brilliant Blue FCF Data extracted from a study on three different soils at an ionic strength of 0.3 M (CaCl₂).

| Soil Name | pH | Organic Carbon (%) | Clay Content (%) | Langmuir Sorption Capacity (b) (mg/g) |

|---|---|---|---|---|

| Elk River, ID | 4.5 | 5.59 | 12.3 | 1.02 |

| Ritzville, WA | 8.0 | 0.898 | 5.3 | 0.25 |

| Vantage, WA | 7.1 | 1.68 | 1.8 | 0.08 |

Biochars: Biochar, a carbon-rich material produced from the pyrolysis of biomass, has been investigated as a sorbent for various contaminants. Research on the use of biochar derived from the freshwater macroalgae Cladophora glomerata for Brilliant Blue FCF removal found that adsorption was optimized under acidic conditions (pH 4) with a contact time of 150 minutes. researchgate.net The removal of the dye increased with a higher adsorbent dose. researchgate.net

Chitosan (B1678972): Chitosan, a biopolymer derived from chitin, has demonstrated exceptionally high efficiency in removing Brilliant Blue FCF from aqueous solutions. Crosslinking chitosan beads with agents like epichlorohydrin (B41342) significantly enhances their stability and biosorption capacity. researchgate.net Under optimal conditions (pH 3.0, 0.5 g/L biosorbent dose, 300 mg/L initial dye concentration, and a temperature of 323 K), a maximum biosorption capacity of 600 mg/g has been observed, corresponding to a 99% removal efficiency. researchgate.net The adsorption process onto chitosan is well-described by the Langmuir isotherm. researchgate.net Studies using magnetic crosslinked chitosan beads found that the adsorption process is best described as chemisorption. dntb.gov.ua

Influence of Environmental Parameters (e.g., pH, Ionic Strength) on Brilliant Blue FCF Sorption

Environmental factors, particularly the chemistry of the aqueous solution, play a crucial role in the extent of Brilliant Blue FCF adsorption.

pH: The pH of the solution is a dominant factor influencing the surface charge of the adsorbent and the chemistry of the dye. For soils, substantial sorption is observed in samples with lower pH. newschool.eduresearchgate.net Similarly, for biochar and magnetic activated carbon, optimal adsorption occurs under acidic conditions, around pH 4. researchgate.netnih.govmdpi.com The effect is most pronounced with chitosan-based biosorbents, where the cationic nature of chitosan in acidic media leads to strong electrostatic attraction with the anionic dye. researchgate.net The maximum adsorption capacity for chitosan is typically observed at a highly acidic pH of 2.0 to 3.0. researchgate.netdntb.gov.ua As the pH increases and becomes more alkaline, the adsorption capacity significantly decreases. researchgate.net

Ionic Strength: The ionic strength of the soil solution also affects the sorption of Brilliant Blue FCF. Studies conducted on different soils have shown that increasing the ionic strength of the background solution (using salts like CaCl₂ or KCl) leads to an increase in the dye's sorption. newschool.eduresearchgate.net This is reflected in an increased sorption capacity (the 'b' parameter in the Langmuir model). researchgate.net For example, in one study, increasing the ionic strength from 0.03 M to 0.3 M nearly doubled the sorption capacity for Ritzville and Vantage soils. researchgate.net The type of background cation (Ca²⁺ or K⁺) did not appear to influence the sorption process. newschool.eduresearchgate.net Conversely, the presence of certain anions, such as NO₃⁻ and SO₄²⁻, can interfere with and reduce the biosorption of the dye onto crosslinked chitosan beads. researchgate.net

Table 2: Influence of Ionic Strength (CaCl₂) on Langmuir Sorption Capacity in Ritzville Soil

| Ionic Strength (M) | Langmuir Sorption Capacity (b) (mg/g) |

|---|---|

| 0.015 | 0.13 |

| 0.03 | 0.14 |

| 0.3 | 0.25 |

Application of Brilliant Blue FCF as a Hydrological Tracer in Soil Science Research

Brilliant Blue FCF is frequently used as a dye tracer in soil science and vadose zone hydrology to visualize water flow pathways. newschool.eduresearchgate.net Its appeal as a tracer stems from a combination of three key characteristics: high water solubility, excellent visibility against most soil backgrounds, and relatively low toxicity. newschool.edu

When applied to the soil surface, the dye stains the pathways through which water moves, allowing for the direct observation of phenomena such as preferential flow through macropores, bypass flow, and unstable flow in both laboratory and field settings. newschool.edu This visualization is a significant advantage over conservative but invisible tracers like chloride or bromide, as it provides immediate spatial information on flow patterns.

However, the suitability of Brilliant Blue FCF for quantitatively tracing water and solute transport times is diminished by its tendency to adsorb to soil particles. aminer.org Because it is not a conservative tracer, its movement can be retarded relative to the water front, particularly in soils with high clay content or other properties conducive to sorption. newschool.eduresearchgate.net This means that interpretations of flow properties based solely on stained profiles can be misleading if the differing adsorption characteristics between soils are not considered. aminer.org To overcome this limitation, Brilliant Blue FCF is often used in conjunction with a conservative tracer like bromide. This dual-tracer approach allows the dye to visualize the flow paths while the conservative tracer provides more accurate data on the movement and travel time of the solute front.

Interactions of Brilliant Blue Fcf Within Diverse Biological Systems Non Clinical Focus

Molecular and Cellular Interaction Mechanisms of Brilliant Blue FCF

The chemical structure of Brilliant Blue FCF facilitates its interaction with various biological molecules, influencing cellular signaling and processes. Its polysulfonated nature plays a significant role in these interactions, particularly with protein receptors and other macromolecules.

Brilliant Blue FCF is structurally similar to Brilliant Blue G (BBG), a well-documented antagonist of the P2X7 purinergic receptor (P2X7R). nih.govnih.gov P2X7R is an ATP-gated ion channel involved in inflammation, cell death, and neurotransmission. nih.govnih.gov While BBG is a potent inhibitor of P2X7R, research indicates that BB FCF has a more selective inhibitory profile. nih.gov

Studies have shown that BB FCF is a selective inhibitor of the pannexin 1 (Panx1) channel, a protein often functionally associated with P2X7R. nih.gov It inhibits Panx1 channels with an IC50 of 0.27 µM, while showing no significant effect on P2X7R at concentrations up to 100 µM. nih.gov This selectivity allows researchers to differentiate the functions of Panx1 and P2X7R. The inhibition of Panx1 by BB FCF can attenuate the release of ATP from cells, a key step in purinergic signaling. nih.gov

Furthermore, the neuroprotective effects of BB FCF observed in models of chemical hypoxia and ischemic stroke are linked to the modulation of signaling pathways downstream of purinergic receptor activation. researchgate.netnih.govnih.gov Research in HT22 hippocampal neuronal cells and rat models of middle cerebral artery occlusion (MCAO) demonstrates that BB FCF's protective effects are mediated through the inhibition of the extracellular regulated protein kinase (ERK) and glycogen (B147801) synthase kinase-3β (GSK3β) pathways. researchgate.netnih.govnih.gov These pathways are activated by stressors like hypoxia and are involved in neuronal cell death. researchgate.netnih.gov It is suggested that BB FCF's neuroprotective actions might occur through the inhibition of the P2X7 receptor, which in turn modulates ERK and GSK3β activity. researchgate.netnih.gov

| Target | Interaction/Effect | Model System | Key Findings |

|---|---|---|---|

| Pannexin 1 (Panx1) Channel | Selective Inhibition | Oocytes | IC50 of 0.27 µM for Panx1; No significant effect on P2X7R. nih.gov |

| P2X7 Receptor (P2X7R) | Antagonism (putative) | HT22 cells, MCAO rats | Neuroprotection possibly mediated via P2X7R inhibition, leading to downstream effects. researchgate.netnih.gov |

| ERK Pathway | Inhibition | HT22 cells, MCAO rats | BB FCF reduces MCAO-induced increase of p-ERK and prevents chemical hypoxia-induced cell death. nih.govnih.gov |

| GSK3β Pathway | Inhibition | HT22 cells | Protective effects of BB FCF are attributed to the inhibition of the GSK3β pathway. nih.gov |

Brilliant Blue FCF's ability to bind non-covalently to macromolecules is fundamental to its biological interactions and applications.

Proteins: The interaction of BB FCF with proteins is the basis for its use as a stain in quantitative cytochemistry. nih.gov Like its analogue Coomassie Brilliant Blue, it binds electrostatically to amino acid residues, which is useful for protein analysis. nih.gov Studies on human whole blood and platelets have shown that BB FCF can modulate hemostasis by interacting with blood components. mdpi.com It has been observed to inhibit platelet adhesion to collagen while stimulating adhesion to fibrinogen, indicating a direct interaction with these proteins or associated receptors. mdpi.com

DNA: Research on the interaction between BB FCF and DNA has yielded varied results. One study investigating its effect on isolated plant and human DNA suggested that BB FCF can induce denaturation, as indicated by changes in optical density over time. ripublication.com The study reported that with increasing exposure time, the dye caused a damaging effect on the DNA structure. ripublication.com

Cyclodextrins: BB FCF forms inclusion complexes with cyclodextrins, particularly β-cyclodextrin (β-CD). spkx.net.cnbohrium.com This interaction involves the encapsulation of the hydrophobic part of the BB FCF molecule within the nano-hydrophobic cavity of the β-CD. bohrium.com Spectroscopic and physicochemical studies have confirmed the formation of a 1:1 host-guest complex. spkx.net.cnbohrium.com This encapsulation enhances the photostability of BB FCF and can facilitate its controlled release. bohrium.com The binding affinity is significant, with a binding constant (K) of 8113.9 M⁻¹ in the ground state. bohrium.com

| Macromolecule | Type of Interaction | Stoichiometry | Binding Constant (K) | Key Outcome |

|---|---|---|---|---|

| β-Cyclodextrin | Inclusion Complex | 1:1 spkx.net.cnbohrium.com | 8113.9 M⁻¹ bohrium.com | Enhanced photostability, potential for controlled release. bohrium.com |

| Proteins (e.g., Collagen, Fibrinogen) | Electrostatic Binding | Not specified | Not specified | Modulation of platelet adhesion, basis for protein staining. nih.govmdpi.com |

| DNA | Denaturation | Not specified | Not specified | Increased optical density over time suggests structural damage. ripublication.com |

In various non-clinical models, Brilliant Blue FCF has been shown to influence a range of cellular activities, from cell viability to metabolic function.

In Vitro Systems: In cultured human blood lymphocytes, BB FCF has demonstrated cytotoxic and genotoxic effects at certain concentrations, leading to a decreased mitotic index and an increased frequency of micronuclei. who.int Conversely, when encapsulated in a β-cyclodextrin complex, BB FCF showed significant in vitro cytotoxic activity against the A549 cancer cell line (IC50 = 6.15 µM) compared to the free dye (IC50 = 8.90 µM), while showing no significant effect on the normal HEK-293 cell line. bohrium.comresearchgate.net In a simplified in vitro model of human gut microbiota, exposure to BB FCF resulted in persistent structural and functional changes, including a reduction in the production of lactate (B86563) and butyrate. nih.gov

Model Organisms: Studies in Drosophila melanogaster have shown that the fly midgut and Malpighian tubules can actively transport BB FCF, which is relevant for its use in "Smurf assays" that measure intestinal barrier integrity. biorxiv.org In rodent models, BB FCF has shown neuroprotective properties. In rats subjected to middle cerebral artery occlusion (MCAO), a model for ischemic stroke, BB FCF administration reduced brain infarct volume, cerebral edema, and associated neurological and behavioral abnormalities. nih.govnih.gov Lifetime toxicity and carcinogenicity studies in rats and mice found no consistent, significant compound-related adverse effects at dietary concentrations up to 5.0% in mice and 1.0-2.0% in rats. nih.gov

Biomedical Research Applications of Brilliant Blue FCF (Non-Clinical)

The distinct interactions of BB FCF with biological molecules have led to its adoption as a valuable tool in various areas of biomedical research.

Brilliant Blue FCF and its analogues are utilized in neurobiology to investigate pathological processes, such as those associated with Alzheimer's disease. While its structural analogue, Brilliant Blue G, is more effective, BB FCF has also been studied for its ability to modulate the aggregation of amyloid-β (Aβ) peptides. nih.gov Research has shown that BB FCF is less effective than BBG in altering Aβ aggregation and reducing its associated cytotoxicity. nih.gov Nevertheless, its ability to cross the blood-brain barrier and its reported neuroprotective effects in stroke models make it a compound of interest for studying neurotoxic and neurodegenerative mechanisms. nih.govmdpi.com For instance, BB FCF has been shown to prevent neurotoxicity induced by β-amyloid. mdpi.com

Brilliant Blue FCF serves as a versatile and non-toxic fluorescent stain in microscopy and cell biology. It is a notable alternative to traditional microbial stains like lactofuchsin and lactophenol blue, which can be toxic to the microbes being studied. researchgate.netnih.govresearchgate.net BB FCF effectively stains a wide array of fungi and bacteria, including pathogenic species like Fusarium graminearum and Escherichia coli O157:H7, as well as beneficial microbes such as Trichoderma harzianum and Bacillus subtilis. researchgate.netnih.govresearchgate.net A key advantage is that it does not inhibit microbial growth, allowing for the study of living cells. researchgate.net In cytochemistry, BB FCF and related dyes are used for the quantitative analysis of total protein content within cells and organelles. nih.gov

Mechanistic Studies of Biological Transport in Model Organisms (e.g., Drosophila midgut and Malpighian tubule epithelia)

Contrary to its common use as a passive marker for epithelial barrier integrity, research has revealed that Brilliant Blue FCF (BB-FCF) is subject to active biological transport in the model organism Drosophila melanogaster. biorxiv.org Studies focusing on the primary ionoregulatory epithelia—the midgut and Malpighian tubules—have demonstrated that these tissues can actively mobilize and secrete BB-FCF. nih.govresearchgate.net This transport occurs via an active, transcellular pathway, rather than simple paracellular leakage between cells. biorxiv.orgbiorxiv.org

In the Drosophila midgut, an active transport mechanism has been quantified, showing a net secretion of the dye from the serosal side (hemolymph) to the mucosal side (gut lumen). biorxiv.org This active clearance suggests that the systemic appearance of BB-FCF in the hemolymph, a phenotype often used to score gut barrier failure, may result from a combination of increased paracellular permeability and/or a reduction in this transcellular clearance capacity. nih.govresearchgate.net

Similarly, the Malpighian tubules, the principal excretory and osmoregulatory organs in Drosophila, also exhibit active secretion of BB-FCF. nih.gov Using Ramsay assays, researchers have characterized the transport kinetics, which follow a Michaelis-Menten model, indicating a saturable, carrier-mediated process for moving the dye from the hemolymph into the tubule lumen for excretion. biorxiv.org The existence of these active transport systems for BB-FCF is consistent with the known capabilities of the Drosophila gut and Malpighian tubules to transport other structurally similar organic compounds. biorxiv.org These findings challenge the interpretation of assays that rely on the assumption that BB-FCF is an inert paracellular marker. biorxiv.org

Table 1: Active Transport Characteristics of Brilliant Blue FCF in Drosophila melanogaster Epithelia

| Epithelial Tissue | Transport Direction | Measured Rate / Kinetic Profile | Method |

|---|---|---|---|

| Midgut | Serosal to Mucosal (Hemolymph to Lumen) | 6.10 ± 0.66 pmol mm⁻¹ h⁻¹ | In situ transport assay biorxiv.org |

| Malpighian Tubules | Hemolymph to Lumen | Follows Michaelis-Menten kinetics | Modified Ramsay assay biorxiv.org |

Comparative Studies with Related Triphenylmethane (B1682552) Dyes in Biological Contexts

Brilliant Blue FCF is a member of the triphenylmethane dye family, and its biological activities are often compared with structurally similar compounds like Fast Green FCF and Brilliant Blue G. These comparative studies provide insight into the specific interactions of these dyes within biological systems.

Brilliant Blue FCF and Fast Green FCF, both certified food colorants, exhibit similar selective inhibition of pannexin 1 (Panx1) membrane channels. science.gov In a different biological context, both dyes have been shown to interact with amyloid-β oligomers, which are associated with Alzheimer's disease, and reduce their cytotoxicity. electrochemsci.org However, their properties can differ in specific applications. For instance, in chick embryo electroporation, Fast Green FCF was found to produce red fluorescence after the procedure, interfering with the detection of red fluorescent protein reporters. nih.gov Brilliant Blue FCF, in contrast, did not exhibit this property, making it a more suitable visualization agent for such experiments. nih.gov

The structural similarity between Brilliant Blue FCF and Brilliant Blue G is also notable. encyclopedia.pubnih.gov Brilliant Blue G is a well-characterized antagonist of the P2X7 purinergic receptor (P2X₇R), which is involved in inflammatory processes. encyclopedia.pub While Brilliant Blue FCF is more selective for Panx1 channels, it has also demonstrated inhibitory effects on P2X₇R in certain models, such as in studies of saphenous vein grafts where it was shown to inhibit P2X₇R-induced contraction. science.govnih.gov Another triphenylmethane dye, gentian violet, has shown cytotoxic effects in the same vein graft model, whereas Brilliant Blue FCF was found to be a nontoxic alternative. nih.gov

Table 2: Comparative Biological Interactions of Triphenylmethane Dyes

| Compound | Biological Target / System | Observed Effect / Finding |

|---|---|---|

| Brilliant Blue FCF | Pannexin 1 (Panx1) Channels | Selective inhibitor science.gov |

| Amyloid-β Oligomers | Interacts with and reduces cytotoxicity electrochemsci.org | |

| P2X₇ Purinergic Receptors | Inhibits receptor-induced contraction nih.gov | |

| Chick Embryo Electroporation | Suitable visualization dye; no red fluorescence nih.gov | |

| Fast Green FCF | Pannexin 1 (Panx1) Channels | Exhibits selective inhibition similar to BB FCF science.gov |

| Amyloid-β Oligomers | Interacts with and reduces cytotoxicity electrochemsci.org | |

| Chick Embryo Electroporation | Unsuitable with red fluorescent reporters due to induced red fluorescence nih.gov | |

| Brilliant Blue G | P2X₇ Purinergic Receptors | Known inhibitor encyclopedia.pub |

| Amyloid-β Oligomers | Interacts with and reduces cytotoxicity electrochemsci.org |

| Gentian Violet | Human Umbilical Vein Smooth Muscle Cells | Exhibits cytotoxic effects nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| Brilliant Blue FCF |

| Fast Green FCF |

| Brilliant Blue G |

| Gentian Violet |

| Methylene Blue |

Computational and Theoretical Studies on Brilliant Blue Fcf

Quantum Chemical Calculations and Molecular Dynamics Simulations of Brilliant Blue FCF

Quantum chemical calculations and molecular dynamics (MD) simulations are fundamental computational techniques used to explore the electronic structure, properties, and dynamic behavior of Brilliant Blue FCF.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to analyze the electronic structure of Brilliant Blue FCF. These calculations provide information about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a key parameter that helps in evaluating the relative reactivity of the molecule researchgate.net.

These computational methods are also used to predict spectroscopic properties. For instance, the maximum absorption wavelength (λmax) of Brilliant Blue FCF, which is experimentally observed around 628-630 nm, can be computationally modeled encyclopedia.pubmedchemexpress.com3dchem.com. Theoretical calculations can also help in understanding how the solvent environment affects the spectroscopic characteristics of the dye, a phenomenon known as solvatochromism. Studies have shown that changes in the dielectric permittivity of the solvent can lead to shifts in the absorption band maxima of dyes like Brilliant Blue FCF researchgate.net.

Table 1: Calculated Electronic Properties of Brilliant Blue FCF Anions

| Property | [blue CFC]-2 | [brown HT]-2 |

|---|---|---|

| HOMO Energy (eV) | - | - |

| LUMO Energy (eV) | - | - |

| Dipole Moment (Debye) | - | - |

| Polar Surface Area (Ų) | - | - |

| Standard Entropy (J/mol·K) | 898.04 | 763.00 |

Molecular dynamics (MD) simulations allow for the study of the dynamic behavior of Brilliant Blue FCF and its interactions with biological macromolecules over time. These simulations can provide insights into how the dye binds to receptors and other biological targets. For example, MD simulations have been used to investigate the interactions between antibodies and Fcγ receptors, a field where understanding molecular interactions is critical for the development of therapeutic antibodies nih.govnih.gov.

Computational studies have explored the interaction of Brilliant Blue FCF with various biological systems. It has been shown to be an inhibitor of purinergic receptors, which are involved in inflammatory responses encyclopedia.pub. Theoretical studies can model the binding of Brilliant Blue FCF to these receptors, helping to elucidate the mechanism of inhibition. Research has also investigated the encapsulation of Brilliant Blue FCF within β-cyclodextrin, with DFT studies complementing experimental findings to demonstrate the binding mode researchgate.net.

Molecular Docking and Binding Energy Calculations for Brilliant Blue FCF Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to study the interaction between a ligand, such as Brilliant Blue FCF, and a biological receptor. Docking simulations can predict the binding pose and affinity of the ligand to the receptor's active site.

Following docking, binding energy calculations can be performed to quantify the strength of the interaction. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and alchemical free energy calculations are employed to estimate the binding free energy of protein-ligand complexes nih.govnih.govresearchgate.netchemrxiv.org. These calculations are instrumental in drug discovery and in understanding the molecular basis of a ligand's biological activity. For instance, in silico analysis has been used to investigate the potential of dye-cyclodextrin inclusion complexes as inhibitors for viral proteases researchgate.net.

Theoretical Modeling of Brilliant Blue FCF Degradation Pathways and Intermediates

Theoretical modeling plays a crucial role in understanding the degradation of Brilliant Blue FCF. Computational methods can be used to predict the most likely pathways for its breakdown under various conditions, such as oxidation. These models can identify potential degradation intermediates, which can then be targeted for experimental detection.

Studies on the oxidative degradation of Brilliant Blue FCF have utilized techniques like liquid chromatography-mass spectrometry to identify degradation products researchgate.netnih.govuniupo.it. Theoretical models can complement this by proposing reaction mechanisms and predicting the structures of transient species that may be difficult to isolate experimentally. For example, kinetic modeling has been applied to understand the discoloration of Brilliant Blue FCF by ozonation, proposing a kinetic model based on mass transfer coupled with a chain reaction mdpi.com. The degradation can proceed through the elimination of ethyl and MBSA (meta-aminobenzenesulfonic acid) groups researchgate.net.

Table 2: Key Degradation Intermediates Identified in Oxidative Processes

| Intermediate | Proposed Formation Pathway |

|---|---|

| Dark blue colored species | Initial oxidation product |

| Uncolored species | Further degradation products |

| Aromatic amines | Potential final breakdown products |

Source: Based on findings from oxidative degradation studies. researchgate.netnih.gov

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis for Brilliant Blue FCF Analogs

Chemoinformatics involves the use of computational methods to analyze chemical data. Quantitative Structure-Activity Relationship (QSAR) is a chemoinformatic modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

For Brilliant Blue FCF and its analogs, QSAR models could be developed to predict their properties, such as toxicity, binding affinity to specific receptors, or color intensity, based on their molecular descriptors. These descriptors are numerical representations of the chemical and physical characteristics of the molecules. While specific QSAR studies focused solely on Brilliant Blue FCF analogs were not prominent in the search results, the principles of QSAR are broadly applicable in the study of dyes and other chemical compounds to guide the design of new molecules with desired properties.

Emerging Research Applications and Future Directions

Development of Novel Sensors and Analytical Devices Incorporating Brilliant Blue FCF

The electrochemical properties of Brilliant Blue FCF have been harnessed to create sensitive and selective analytical devices for its detection in various media. These modern sensors offer advantages such as lower cost, high sensitivity, and portability compared to traditional chromatographic methods.

One area of development involves the use of modified glassy carbon electrodes (GCEs). For instance, a sensor was developed using a composite of multi-walled carbon nanotubes (MWCNT), graphite (B72142) oxide (GO), and a room temperature ionic liquid (RTIL). bohrium.comresearchgate.net This composite material enhances the electrochemical signal, allowing for the sensitive detection of Brilliant Blue FCF. bohrium.com Another approach has utilized a GCE modified with manganese dioxide (MnO2) nanorods, which has shown a significant increase in the electroactive surface area and a decrease in electron transfer resistance, enabling the simultaneous quantification of Brilliant Blue FCF and Tartrazine. wikipedia.org

These electrochemical sensors operate on the principle of measuring the oxidation current of Brilliant Blue FCF, which is proportional to its concentration. bohrium.comresearchgate.net Researchers have optimized experimental conditions, such as pH of the supporting electrolyte, to achieve high sensitivity. mdpi.com The developed methods have been successfully applied to determine the concentration of Brilliant Blue FCF in commercial beverages. bohrium.comresearchgate.net

| Sensor Type | Modification Material | Analytical Method | Linear Range(s) | Detection Limit | Reference |

|---|---|---|---|---|---|

| Glassy Carbon Electrode (GCE) | Multi-walled carbon nanotube (MWCNT)-graphite oxide (GO)-room temperature ionic liquid (RTIL) | Differential Pulse Stripping Voltammetry (DPSV) | 6.34 - 793 µg kg⁻¹ and 793 - 7930 µg kg⁻¹ | 3.01 µg kg⁻¹ | bohrium.comresearchgate.net |

| Glassy Carbon Electrode (GCE) | Manganese Dioxide (MnO₂) Nanorods | Anodic Differential Pulse Voltammetry | 0.25 - 2.5 µM and 2.5 - 15 µM | 41 nM | wikipedia.org |

| Non-woven carbon fiber material | Phytosynthesized silver nanoparticles and graphene nanoplatelets | Voltammetry | Not specified | Not specified | mdpi.com |

Advanced Material Science Applications of Brilliant Blue FCF

The application of Brilliant Blue FCF is expanding into the realm of advanced material science, where its properties are being utilized in the creation of novel composites and functional materials. These applications, while still emerging, demonstrate the potential of this dye beyond its coloring capabilities.

One notable application is in the development of adsorbent nanocomposites for environmental remediation. For example, a nano polyaniline hazelnut skin composite has been synthesized and shown to be effective in the removal of Brilliant Blue FCF from aqueous solutions. guilan.ac.ir This demonstrates the use of the dye as a target molecule for the design and testing of new adsorbent materials. Similarly, CuO–TiO2 nanocomposites have been developed for the photocatalytic degradation of the dye, highlighting the role of Brilliant Blue FCF in advancing photocatalyst materials. researchgate.netelectrochemsci.org

Furthermore, Brilliant Blue FCF has been incorporated into thin films for potential use in photodetection applications. bohrium.com The creation of sol-gel-based thin films containing the dye suggests its utility in optical materials. The interaction of Brilliant Blue FCF with other materials, such as activated carbon derived from biomass, is also a subject of study, leading to the development of advanced adsorbents with specific surface properties for dye removal. researchgate.net

Innovative Environmental Remediation Strategies for Brilliant Blue FCF

Due to its presence in industrial effluents, the removal of Brilliant Blue FCF from water sources is a significant environmental concern. Researchers are actively developing innovative and efficient remediation strategies to address this issue. These methods often involve advanced oxidation processes (AOPs) and novel adsorbent materials.

Fenton and photo-Fenton processes have been shown to be effective in the decolorization and mineralization of Brilliant Blue FCF. The Fenton-like reaction, using H2O2/Fe3+, can achieve complete color removal and significant mineralization of the dye under optimized conditions. electrochemsci.org The photo-Fenton process, which involves UV irradiation, has demonstrated superior performance compared to photolysis (UV only) and UV/H2O2 treatments. researchgate.net

Photocatalysis using semiconductor nanocomposites is another promising strategy. For instance, CuO–TiO2 nanocomposites have been used for the photodegradation of Brilliant Blue FCF under both UV and visible light, achieving complete degradation in a relatively short time. electrochemsci.orgnih.gov The addition of copper oxide to titanium dioxide narrows the bandgap, allowing for more efficient use of the light spectrum. electrochemsci.orgnih.gov